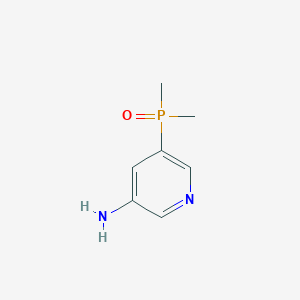

(5-Aminopyridin-3-YL)dimethylphosphine oxide

Descripción

Propiedades

IUPAC Name |

5-dimethylphosphorylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCCTYBEUOCECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-YL)dimethylphosphine oxide typically involves the reaction of 3-chloropyridine with dimethylphosphine oxide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylphosphine oxide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Synthetic Methods

The compound (5-Aminopyridin-3-yl)dimethylphosphine oxide (CAS: 2362013-52-1) is synthesized through multiple strategies, often involving phosphine oxide coupling with pyridine derivatives. Key methods include:

Nucleophilic Phosphorylation

Aza-Michael addition followed by deprotonation and coupling with phosphine oxides:

-

Reagents : Pyridine derivatives, secondary phosphine oxides, diphenyl ethynyl ketone (as oxidant) .

-

Mechanism : Pyridine undergoes aza-Michael addition with acetylene, forming an intermediate that reacts with phosphine oxides. Subsequent isomerization and elimination yield the final product .

-

Yield : Varies by substituents; general applicability to aryl/alkyl phosphine oxides .

Radical Coupling (Photocatalytic)

Single-electron transfer under blue-light irradiation:

-

Reagents : N-ethoxypyridinium salts, secondary phosphine oxides, photocatalyst (e.g., 3-diphenylphosphoryl-6-methoxy-1-methyl-2(1H)-quinolinone), potassium persulfate .

-

Mechanism :

-

Scope : Tolerates diverse substituents (electron-withdrawing/-donating groups) .

Three-Component Oxidative Coupling

Combines β-keto phosphonates, Mannich bases, and ammonia:

-

Reagents : Diethyl (2-oxobutyl)phosphonate, Mannich bases, ammonium acetate, K-10 catalyst .

-

Mechanism :

-

Yield : Reasonable for both aryl- and alkyl-substituted bases .

Aza-Michael Addition Pathway

-

Activation : Pyridine reacts with acetylene (e.g., diphenyl ethynyl ketone) to form a dihydropyridine intermediate.

-

Phosphine Oxide Coupling : Deprotonation of phosphine oxides generates anions that add to the activated pyridine ring.

-

Isomerization and Elimination : The intermediate undergoes isomerization and alkene elimination to yield the final product .

Radical Pathway

-

Electron Transfer : Photocatalyst transfers an electron to N-ethoxypyridinium salt, generating a radical.

-

Radical Abstraction : Ethoxy radical abstracts a proton from phosphine oxide, forming a phosphinyl radical.

-

Coupling and Elimination : Phosphinyl radical adds to the pyridine ring, followed by deprotonation and elimination to form the product .

Key Data and Comparisons

Structural and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₂OP |

| Molecular Weight | 170.15 g/mol |

| CAS Number | 2362013-52-1 |

| Purity | ≥97% |

| Storage | Dark, dry, 2–8°C |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁N₂OP

- Molecular Weight : 170.15 g/mol

The compound features a dimethylphosphine oxide group attached to a pyridine ring, which contributes to its reactivity and biological activity. Its structure allows for coordination with metal ions and participation in organic reactions, making it a versatile building block in chemical synthesis.

Anticancer Activity

Research has shown that (5-Aminopyridin-3-YL)dimethylphosphine oxide exhibits promising anticancer properties. For instance, it has been incorporated into drug designs aimed at targeting specific cancer pathways.

- Case Study : The development of Brigatinib, an anaplastic lymphoma kinase inhibitor, involved the incorporation of phosphine oxide moieties to enhance efficacy against non-small cell lung cancer (NSCLC) . This modification improved the compound's metabolic stability and selectivity against cancer cells.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Phosphine oxides are known to interact with biological targets, potentially leading to the development of new antimicrobial agents.

- Research Findings : Preliminary studies indicate that phosphine oxide derivatives can inhibit bacterial growth, suggesting their potential as new antibiotics .

Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to enhance material properties.

- Application : Polymers modified with this compound have shown improved combustion resistance and slower burning rates, contributing to safer materials for various applications .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (5-Aminopyridin-2-YL)dimethylphosphine oxide | Different nitrogen position affects reactivity | Antimicrobial, Antitumor |

| (2-Aminopyrimidin-5-YL)dimethylphosphine oxide | Different nitrogen positioning | Potential enzyme inhibition |

| Dimethylphosphinic acid derivatives | Phosphinic acid moiety | Varies widely |

This table highlights how variations in nitrogen positioning affect the reactivity and biological activities of these compounds.

Future Directions and Research Needs

While current research has established a foundation for the applications of this compound, further studies are needed to fully elucidate its mechanisms of action and potential therapeutic uses. Areas for future research include:

- In-depth biological evaluations : Understanding the specific interactions with cellular targets.

- Development of new derivatives : Exploring modifications that could enhance efficacy or reduce toxicity.

- Expanded applications in agrochemicals : Investigating its potential in plant protection and resistance.

Mecanismo De Acción

The mechanism of action of (5-Aminopyridin-3-YL)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. Additionally, its amino group can participate in hydrogen bonding and other non-covalent interactions, affecting the function of biological molecules .

Comparación Con Compuestos Similares

Table 1: Structural analogs of (5-aminopyridin-3-yl)dimethylphosphine oxide

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Amino at 5, phosphine oxide at 3 | C₇H₁₁N₂OP | 170.15 |

| (5-Aminopyridin-2-yl)dimethylphosphine oxide | Amino at 5, phosphine oxide at 2 | C₇H₁₁N₂OP | 170.15 |

| (2-Aminopyridin-4-yl)dimethylphosphine oxide | Amino at 2, phosphine oxide at 4 | C₇H₁₁N₂OP | 170.15 |

| (6-Aminopyridin-3-yl)dimethylphosphine oxide | Amino at 6, phosphine oxide at 3 | C₇H₁₁N₂OP | 170.15 |

| (3-Aminopyridin-2-yl)dimethylphosphine oxide | Amino at 3, phosphine oxide at 2 | C₇H₁₁N₂OP | 170.15 |

Key Differences and Implications:

Electronic Effects: The position of the amino group (electron-donating) relative to the phosphine oxide (electron-withdrawing) significantly alters the compound’s electronic properties. For example, in this compound, the amino group at position 5 and phosphine oxide at position 3 create a meta-substitution pattern, which may reduce resonance stabilization compared to ortho- or para-substituted analogs (e.g., (2-aminopyridin-4-yl)dimethylphosphine oxide) .

Steric and Reactivity Profiles: The steric environment of the phosphine oxide group varies with substitution patterns.

Solubility and Stability: While molecular weights and formulas are identical across analogs, solubility differences may arise due to hydrogen-bonding capabilities of the amino group. For instance, this compound’s amino group at position 5 may engage in stronger intermolecular interactions compared to analogs with amino groups at sterically hindered positions (e.g., 6-aminopyridin-3-yl derivatives) .

Hazard Profiles: All analogs share similar hazard classifications (e.g., toxicity, environmental risks) due to the phosphine oxide moiety. However, minor differences in degradation pathways or bioavailability could exist based on substitution patterns .

Actividad Biológica

(5-Aminopyridin-3-YL)dimethylphosphine oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related studies, providing a comprehensive overview supported by data and case studies.

Chemical Structure and Properties

The compound features a dimethylphosphine oxide group attached to a pyridine ring with an amino substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 170.15 g/mol. The presence of both nitrogen and phosphorus in its structure allows for diverse interactions with biological targets.

Biological Activities

Research indicates that phosphine oxides, including this compound, exhibit various biological activities, such as:

- Antimicrobial Activity : Some studies report that phosphine oxides can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

- Antitumor Activity : Preliminary investigations have indicated that this compound may possess cytotoxic properties against certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Targets : The compound may interact with various proteins or nucleic acids, leading to alterations in cellular functions.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that phosphine oxides can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant cell viability inhibition at certain concentrations, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various phosphine oxides, including this compound. The findings demonstrated moderate activity against several bacterial strains, supporting its use in developing antimicrobial agents .

- Enzyme Inhibition Research : Further research explored the enzyme inhibition capabilities of phosphine oxides, suggesting that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Aminopyridin-3-YL)dimethylphosphine oxide?

Methodological Answer: The synthesis typically involves phosphonylation or phosphorylation reactions. For example, phosphonylation of aminopyridine derivatives with triethyl phosphite under controlled conditions (e.g., anhydrous environment, reflux in toluene) can yield the target compound. Key steps include:

- Substrate activation : Bromo- or chloro-substituted aminopyridines (e.g., 2-amino-3-bromopyridine) react with phosphorylating agents to form P–N bonds .

- Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) ensures isolation of the pure phosphine oxide derivative .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer: A combination of vibrational spectroscopy and nuclear magnetic resonance (NMR) is critical:

- Raman spectroscopy : Identifies torsional modes of the dimethylphosphine oxide group. For dimethylphosphine derivatives, Raman peaks at 177–190 cm⁻¹ correlate with single-quantum torsional transitions .

- Infrared (IR) spectroscopy : Detects hydrogen-bond acceptor properties of the phosphine oxide group. Far-IR bands at 166–170 cm⁻¹ help resolve ambiguities in torsional assignments .

- ¹H/³¹P NMR : Confirms substitution patterns on the pyridine ring and phosphorus environment (e.g., δ ~30–40 ppm for P=O in ³¹P NMR) .

Table 1 : Key Spectroscopic Signatures

Q. How does the dimethylphosphine oxide substituent influence pharmacokinetic properties in drug analogs?

Methodological Answer: The dimethylphosphine oxide group enhances solubility and target binding via:

- Hydrogen-bond acceptance : The P=O group acts as a strong hydrogen-bond acceptor, improving binding selectivity to proteins (e.g., ALK kinase in brigatinib) .

- Metabolic stability : Unlike redox-labile groups (e.g., alcohols), the phosphine oxide resists enzymatic oxidation, prolonging half-life .

- Solubility : High permeability across physiological pH ranges classifies derivatives as Biopharmaceutics Classification System (BCS) class 1 molecules .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in torsional potential data from Raman and IR spectroscopy?

Methodological Answer: Contradictions arise from overlapping water absorption bands or misassignment of torsional modes. Strategies include:

- High-resolution spectroscopy : Use instruments with ≤0.5 cm⁻¹ resolution to distinguish water interference from analyte signals .

- Computational validation : Fit observed transitions to a torsional potential function (e.g., ) and compare with density functional theory (DFT) calculations .

- Isotopic labeling : Replace hydrogen with deuterium in methyl groups to shift torsional frequencies and confirm assignments .

Q. What computational approaches are suitable for modeling the catalytic or coordination chemistry of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to catalytic sites (e.g., ALK kinase) using software like AutoDock Vina. Focus on hydrogen-bond interactions between P=O and residues like Lys1150 or Glu1210 .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects of the aminopyridine-phosphine oxide linkage .

- Molecular dynamics (MD) : Simulate solvation dynamics to assess stability in aqueous vs. lipid environments .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy in kinase inhibition?

Methodological Answer:

- Fragment-based design : Replace the pyridine ring with bioisosteres (e.g., pyrimidine) while retaining the phosphine oxide group. Test inhibitory potency via in vitro kinase assays (IC₅₀ measurements) .

- Steric tuning : Introduce methyl/ethyl groups to the pyridine’s amino position to modulate steric hindrance at the ATP-binding pocket .

- Pharmacophore mapping : Overlay crystal structures of ALK-inhibitor complexes (PDB: 4F7W) to identify critical hydrogen-bond interactions .

Table 2 : Key SAR Parameters for Kinase Inhibition

Q. What strategies address challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

- Chiral auxiliaries : Use tert-butyldimethylsilyl (TBDMS) groups to control stereochemistry during phosphorylation, followed by deprotection .

- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install aminopyridine moieties stereoselectively .

- HPLC resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.